molecular formula C2H10Cl2N2 B146915 Ethylenediamine dihydrochloride CAS No. 333-18-6

Ethylenediamine dihydrochloride

Cat. No.: B146915
CAS No.: 333-18-6
M. Wt: 133.02 g/mol
InChI Key: OHHBFEVZJLBKEH-UHFFFAOYSA-N
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Description

Ethylenediamine dihydrochloride is an organic compound with the chemical formula C₂H₁₀Cl₂N₂. It is the dihydrochloride salt form of ethylenediamine, a simple diamine consisting of two amine groups attached to a two-carbon alkyl chain. This compound is commonly used in various industrial and research applications due to its versatile chemical properties .

Biochemical Analysis

Biochemical Properties

Ethylenediamine dihydrochloride plays a significant role in biochemical reactions, primarily due to its chelating properties. It can form stable complexes with metal ions, which makes it useful in various enzymatic reactions. This compound interacts with enzymes such as metalloproteases and other metal-dependent enzymes, influencing their activity by binding to the metal ions required for their catalytic function . This interaction can either inhibit or activate the enzymes, depending on the specific metal ion and enzyme involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of metal-dependent enzymes, which in turn can impact cellular processes such as DNA replication, repair, and transcription . Additionally, it can modulate the levels of reactive oxygen species (ROS) within cells, thereby influencing oxidative stress and related cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to metal ions and form stable complexes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and metal ion involved . For example, this compound can inhibit the activity of metalloproteases by chelating the metal ions required for their catalytic function. Conversely, it can activate other metal-dependent enzymes by stabilizing the metal ion in the active site. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and cellular metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound’s effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and even death in severe cases . Threshold effects have been observed, where a specific dosage range leads to a marked change in the compound’s impact on cellular function. These findings underscore the importance of carefully controlling the dosage of this compound in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and metal-dependent enzymes. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . For example, this compound can affect the tricarboxylic acid (TCA) cycle by interacting with enzymes such as aconitase and isocitrate dehydrogenase, which require metal ions for their activity. These interactions can lead to changes in the levels of metabolites and overall metabolic flux within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular context. Once inside the cell, this compound can bind to metal ions and other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with metal ions and other biomolecules. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can be directed by targeting signals or post-translational modifications that guide it to specific organelles. The subcellular distribution of this compound can impact its activity and function, as different cellular compartments provide distinct microenvironments and interactomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediamine dihydrochloride is typically synthesized by reacting ethylenediamine with hydrochloric acid. The reaction can be represented as follows:

C2H8N2+2HClC2H10Cl2N2\text{C}_2\text{H}_8\text{N}_2 + 2\text{HCl} \rightarrow \text{C}_2\text{H}_{10}\text{Cl}_2\text{N}_2 C2​H8​N2​+2HCl→C2​H10​Cl2​N2​

This reaction is usually carried out in an aqueous medium, and the resulting product is then crystallized from water or a water-ethanol mixture .

Industrial Production Methods: In industrial settings, ethylenediamine is produced by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. The hydrogen chloride generated in this reaction forms a salt with the amine, which can be liberated by adding sodium hydroxide and then recovered by rectification .

Chemical Reactions Analysis

Types of Reactions: Ethylenediamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides, which react with the amine groups to form substituted products.

Major Products:

    Chelates: Formation of metal chelates with ions like copper and nickel.

    Substituted Amines: Products from nucleophilic substitution reactions.

Comparison with Similar Compounds

Ethylenediamine dihydrochloride can be compared with other similar compounds, highlighting its uniqueness :

    Ethylenediamine: The parent compound, which is a simple diamine with similar reactivity but without the hydrochloride groups.

    Ethylenediaminetetraacetic Acid (EDTA): A chelating agent with multiple amine and carboxyl groups, used for binding metal ions.

    Tetramethylethylenediamine (TMEDA): A derivative with methyl groups attached to the nitrogen atoms, used as a ligand in coordination chemistry.

    Tetraethylethylenediamine (TEEDA): Another derivative with ethyl groups, also used in coordination chemistry.

This compound stands out due to its ability to form stable complexes with metal ions and its versatile applications in various fields.

Properties

IUPAC Name

ethane-1,2-diamine;dihydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHBFEVZJLBKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-15-3 (Parent)
Record name Ethylenediamine dihydrochloride
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DSSTOX Substance ID

DTXSID5043920
Record name Ethylenediamine dihydrochloride
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Molecular Weight

133.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name 1,2-Ethanediamine, hydrochloride (1:2)
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Record name Ethylenediamine dihydrochloride
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CAS No.

333-18-6
Record name Ethylenediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, hydrochloride (1:2)
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Record name Ethylenediamine dihydrochloride
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Record name Ethylenediammonium dichloride
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Record name ETHYLENEDIAMINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediamine dihydrochloride

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